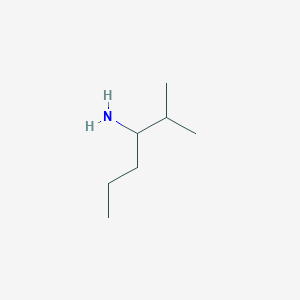
2-Methylhexan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylhexan-3-amine is an organic compound with the molecular formula C7H17N It is a branched-chain amine, characterized by a methyl group attached to the second carbon of a hexane chain, with an amine group on the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Reductive Amination: : One common method for synthesizing 2-Methylhexan-3-amine involves the reductive amination of 2-Methylhexan-3-one. This process typically uses a reducing agent such as sodium cyanoborohydride (NaBH3CN) in the presence of an amine source like ammonia or an amine salt.
-
Alkylation of Amines: : Another method involves the alkylation of hexan-3-amine with a methylating agent such as methyl iodide (CH3I) under basic conditions. This reaction requires a strong base like sodium hydride (NaH) to deprotonate the amine, facilitating the nucleophilic attack on the methylating agent.
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of nitriles or imines derived from 2-Methylhexan-3-one is a common approach. These methods typically employ metal catalysts such as palladium on carbon (Pd/C) under high-pressure hydrogen gas.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : 2-Methylhexan-3-amine can undergo oxidation reactions to form corresponding oximes or nitriles. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
-
Reduction: : The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4).
-
Substitution: : Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated amines or other substituted derivatives.
Scientific Research Applications
Chemistry
2-Methylhexan-3-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for pharmaceuticals, agrochemicals, and specialty chemicals.
Biology
In biological research, this compound is studied for its potential effects on cellular processes and its role as a ligand in receptor binding studies.
Medicine
The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting neurological and metabolic disorders.
Industry
In the industrial sector, this compound is used in the production of surfactants, corrosion inhibitors, and polymer additives. Its properties make it suitable for enhancing the performance of various industrial products.
Mechanism of Action
The mechanism by which 2-Methylhexan-3-amine exerts its effects involves its interaction with specific molecular targets. As an amine, it can act as a ligand for receptors, influencing signaling pathways. In chemical reactions, its nucleophilic nature allows it to participate in various transformations, contributing to its versatility in synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Methylhexan-2-amine: Similar in structure but with the amine group on the second carbon.
3-Methylhexan-2-amine: Similar but with the methyl group on the third carbon and the amine on the second carbon.
Hexan-3-amine: Lacks the methyl group, making it less branched.
Uniqueness
2-Methylhexan-3-amine is unique due to its specific branching and positioning of the amine group, which influences its reactivity and interaction with other molecules. This structural uniqueness makes it valuable in applications requiring precise molecular configurations.
Properties
CAS No. |
171778-19-1 |
|---|---|
Molecular Formula |
C7H17N |
Molecular Weight |
115.22 g/mol |
IUPAC Name |
2-methylhexan-3-amine |
InChI |
InChI=1S/C7H17N/c1-4-5-7(8)6(2)3/h6-7H,4-5,8H2,1-3H3 |
InChI Key |
BAXIQGRSUXFBCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol](/img/structure/B13274089.png)
![Methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate](/img/structure/B13274097.png)
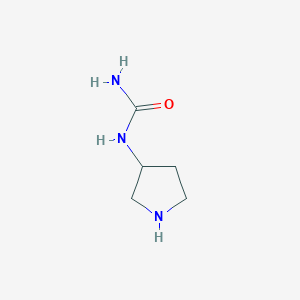
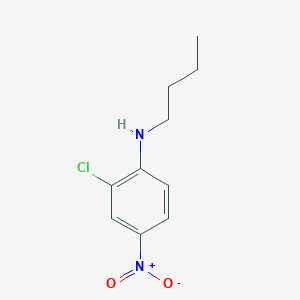
![1-[4-(Aminomethyl)phenyl]propan-2-one hydrochloride](/img/structure/B13274113.png)

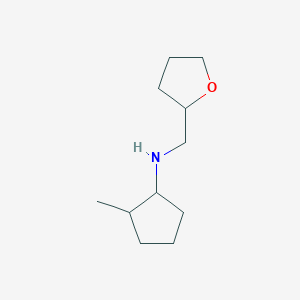
![1-[4-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one](/img/structure/B13274130.png)
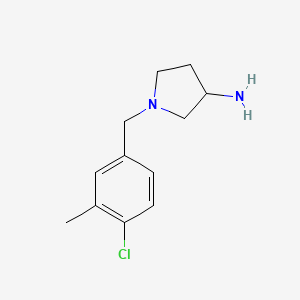
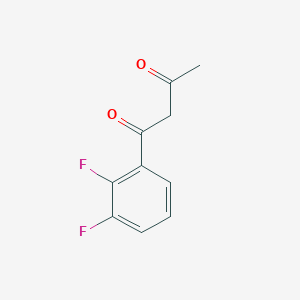
![2-(Chloromethyl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13274149.png)
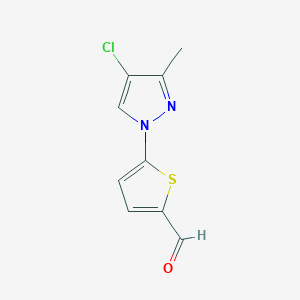
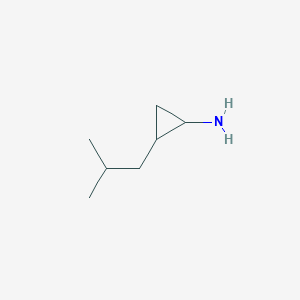
![7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13274180.png)
